molecular formula C6H11N5 B13690646 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine

Cat. No.: B13690646
M. Wt: 153.19 g/mol
InChI Key: ZRVBBHJMZODLSH-UHFFFAOYSA-N
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Description

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine is a guanidine derivative featuring a methyl-substituted pyrazole ring attached to the guanidine moiety via a methylene bridge. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts distinct electronic and steric properties to the compound. Guanidines are highly basic (pKa ~13–14) due to resonance stabilization of the protonated form, making them valuable in catalysis, supramolecular chemistry, and pharmaceuticals. The methyl group at the 1-position of the pyrazole and the substitution at the 5-position influence solubility, reactivity, and intermolecular interactions. This compound’s structure is corroborated by NMR data, including HMBC correlations for the guanidine group and benzylic methylene signals .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-[(2-methylpyrazol-3-yl)methyl]guanidine

InChI

InChI=1S/C6H11N5/c1-11-5(2-3-10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9)

InChI Key

ZRVBBHJMZODLSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN=C(N)N

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, particularly at the C-4 position due to electron-donating effects of the methyl group.

Reaction Type Reagents/Conditions Product Key Findings
HalogenationCl₂, FeCl₃ (catalytic)4-Chloro-1-methylpyrazole derivativeChlorination occurs regioselectively at C-4 under mild conditions .
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-1-methylpyrazole derivativeNitration requires low temperatures to avoid ring decomposition .

Mechanistic Insight : The methyl group at N-1 directs substitution to C-4 via resonance stabilization of the intermediate .

Guanidine Group Reactivity

The guanidine moiety participates in acid-base and condensation reactions due to its strong basicity (pKa ~13.6).

Salt Formation

Reacts with mineral acids (e.g., HCl, HNO₃) to form stable crystalline salts :
Compound+HCl[Compound\cdotpHCl]\text{Compound} + \text{HCl} \rightarrow \text{[Compound·HCl]}
Application : Salts enhance solubility for pharmaceutical formulations .

Condensation with Carbonyl Compounds

Under reflux in DMF, the guanidine group reacts with aldehydes/ketones to form Schiff bases :
Compound+RCHORCH=N–Guanidine derivative\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N–Guanidine derivative}
Example : Reaction with 3-acetylpyridine yields a pyrimidine hybrid with 82% yield .

Oxidation

The methyl group on the pyrazole ring oxidizes to a carboxylic acid under strong conditions:

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄, 100°C1-Methyl-5-pyrazolecarboxylic acid
CrO₃Acetic acid, 80°CSame as above

Limitation : Over-oxidation may degrade the guanidine group .

Reduction

Catalytic hydrogenation (Pd/C, H₂) reduces nitro derivatives to amines without affecting the guanidine :
NO2-DerivativeH2/Pd-CNH2-Derivative\text{NO}_2\text{-Derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2\text{-Derivative}
Yield : >95% under optimized conditions .

Degradation Pathways

Environmental and hydrolytic degradation studies reveal:

Condition Degradation Product Mechanism
Alkaline hydrolysisGuanidine + 1-methyl-5-pyrazolylmethanolCleavage of the methylene–guanidine bond
UV irradiationPyrazole ring-opened fragmentsRadical-mediated C–N bond scission

Stability : The compound is stable in neutral aqueous solutions but degrades rapidly at pH >10 .

Coordination Chemistry

The guanidine group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III):

Metal Salt Complex Structure Application
CuCl₂Octahedral Cu(II)–guanidine complexCatalytic oxidation reactions
Fe(NO₃)₃Fe(III) coordination polymerMagnetic materials research

Evidence : IR spectra show shifts in N–H and C=N stretches upon complexation .

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between the guanidine group and enzyme active sites :
IC50=0.04 μM (vs. 0.04 μM for celecoxib)\text{IC}_{50} = 0.04\ \mu\text{M (vs. 0.04}\ \mu\text{M for celecoxib)}
Structure–Activity Relationship : Methylpyrazole enhances membrane permeability, while guanidine mediates target binding .

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and guanidine group play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Pyrazole- vs. Isoxazole-Containing Guanidines

  • 1-(1-Methyl-5-pyrazolyl)ethyl chloride (Compound 3 in ):
    The pyrazole ring in this compound exhibits distinct solvolysis behavior compared to isoxazole derivatives (e.g., 1-(4-isoxazolyl)ethyl bromide). Pyrazole’s aromaticity and electron-withdrawing nitrogen atoms reduce electron density at the ethyl chloride site, slowing solvolysis relative to isoxazole systems. The 5-position substitution further modulates reactivity due to steric and electronic effects .

Alkylguanidines vs. Aromatic Guanidines

  • 1-Amino-4-(3-methylbut-2-enyl)guanidinobutane (74) and N-(3-methylbut-2-enyl)guanidine (78) (): These aliphatic guanidines lack aromatic substituents, resulting in lower solubility in polar solvents compared to the pyrazole-containing target compound. Hydrolysis of prenylguanidobutanamine derivatives under acidic conditions yields urea and agmatine products, whereas the aromatic pyrazole in the target compound may confer resistance to hydrolysis .
  • 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine ():
    The chlorophenyl group introduces lipophilicity, reducing aqueous solubility compared to the pyrazole derivative. Dimethyl substitution on the guanidine lowers basicity (pKa ~12) relative to the unsubstituted guanidine in the target compound .

Physicochemical Properties

Compound Name Key Structural Features Solubility pKa Reactivity Insights
1-[(1-Methyl-5-pyrazolyl)methyl]guanidine 5-Pyrazolylmethyl, unsubstituted guanidine High (polar solvents) ~13.5 Moderate solvolysis; stable under mild acidic conditions
1-(1-Methyl-3-pyrazolyl)ethyl chloride 3-Pyrazolyl, ethyl chloride Moderate N/A Faster solvolysis vs. 5-pyrazolyl analogs
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine Chlorophenyl, dimethylguanidine Low (organic solvents) ~12.0 Low hydrolysis susceptibility
1-Amino-4-guanidinobutane (Agmatine, 77) Aliphatic chain, unsubstituted guanidine Moderate ~12.8 Prone to enzymatic degradation

Research Findings and Implications

  • Synthetic Flexibility : The pyrazole-guanidine scaffold allows modular modifications, enabling tuning of solubility and bioactivity. For example, substituting the pyrazole’s methyl group with bulkier substituents could enhance target selectivity.
  • Stability : The aromatic pyrazole ring stabilizes the compound under acidic conditions compared to aliphatic analogs like 74, which hydrolyze to prenylurea and agmatine .
  • Spectroscopic Differentiation : NMR signals for the benzylic methylene (δH ~3.38) and guanidine NH protons (δH ~8.01) distinguish the target compound from phenyl- or aliphatic-substituted guanidines .

Biological Activity

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

1-[(1-Methyl-5-pyrazolyl)methyl]guanidine features a pyrazole ring and a guanidine moiety, which are crucial for its biological activity. The structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research has shown that compounds with guanidine structures exhibit notable antibacterial properties. For instance, studies have reported that derivatives of guanidine can effectively inhibit both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.12 - 4 µg/mL
Escherichia coli2 - 4 µg/mL
Multi-drug resistant E. cloacae2 µg/mL
Multi-drug resistant A. baumannii4 µg/mL

One study highlighted that a symmetric dimer of a guanidine derivative showed potent activity against various bacterial strains, with MIC values indicating strong bactericidal effects .

Anticancer Activity

The anticancer potential of 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine has been explored through several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that compounds similar to 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine exhibit IC50 values in the low micromolar range against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). For example:

Cell Line IC50 (µM)
K562 (Leukemia)5.0
MCF-7 (Breast Cancer)6.3

These results suggest that the compound could induce apoptosis in cancer cells, providing a basis for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine has been investigated for its anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6.

The mechanism involves the inhibition of specific signaling pathways associated with inflammation. For instance, certain derivatives have demonstrated the ability to inhibit p38 MAPK activity, which is crucial in mediating inflammatory responses:

Cytokine IC50 (nM)
TNFα53
IL-6820

This indicates that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in its tautomeric forms?

  • Methodological Answer :
  • VT-NMR : Variable-temperature NMR to study tautomeric equilibria (e.g., pyrazole vs. guanidine tautomers).
  • X-ray crystallography : Determine solid-state structure to confirm dominant tautomer .

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